

5-(4-lodophenyl)furan-2-carbaldehyde chemical properties and solubility

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Compound of Interest

5-(4-lodophenyl)furan-2carbaldehyde

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5-(4-lodophenyl)furan-2-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical properties and solubility of **5-(4-lodophenyl)furan-2-carbaldehyde**. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related analogs to offer a comprehensive profile for research and development purposes.

Core Chemical Properties

While specific experimental data for **5-(4-lodophenyl)furan-2-carbaldehyde** is not extensively documented, its fundamental properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of **5-(4-Iodophenyl)furan-2-carbaldehyde** and Related Compounds



| Property | 5-(4- lodophenyl)fur an-2- carbaldehyde (Predicted/Infe rred) | 5-(2- lodophenyl)fur an-2- carbaldehyde | 5-(4- Bromophenyl)f uran-2- carbaldehyde | 5-(4- Nitrophenyl)fu ran-2- carbaldehyde |
|----------------------|--|--|---|---|
| Molecular Formula | C11H7lO2 | C11H7lO2 | C11H7BrO2 | C11H7NO4 |
| Molecular Weight | 298.08 g/mol | 298.08 g/mol | 251.08 g/mol | 217.18 g/mol [1] |
| Melting Point | Data not available | Data not available | Data not available | 204-206 °C[1] |
| Boiling Point | Data not available | Data not available | Data not available | 406.8 °C (Predicted)[1] |
| Appearance | Likely a solid | | Solid | |

Spectroscopic Data

Detailed spectroscopic data for **5-(4-lodophenyl)furan-2-carbaldehyde** is not readily available in the public domain. However, the expected spectral characteristics can be predicted based on the analysis of similar structures.

Table 2: Expected Spectroscopic Characteristics for 5-(4-lodophenyl)furan-2-carbaldehyde



| Technique | Expected Peaks/Signals |
|---------------------|--|
| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), furan ring protons, and the protons on the iodophenyl ring. |
| ¹³ C NMR | Signals for the carbonyl carbon, carbons of the furan and iodophenyl rings. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretch of the furan ring, and C-I stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Solubility Profile

The solubility of **5-(4-lodophenyl)furan-2-carbaldehyde** is predicted to be in line with other polar aromatic aldehydes.

Table 3: Predicted Solubility of 5-(4-lodophenyl)furan-2-carbaldehyde



| Solvent | Predicted Solubility | Rationale | |
|--|-------------------------------|---|--|
| Water | Sparingly soluble | The polar aldehyde and furan oxygen may allow for limited hydrogen bonding with water, but the large nonpolar iodophenyl group will limit overall solubility. | |
| Polar Organic Solvents (e.g., DMSO, DMF, Acetone, Ethanol) | Soluble | The polar nature of the aldehyde and furan ring will facilitate dissolution in these solvents. | |
| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Slightly soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. | |

Experimental Protocols

While specific experimental protocols for **5-(4-lodophenyl)furan-2-carbaldehyde** are not published, the following are general methodologies that would be employed for its synthesis and characterization.

Synthesis of 5-Aryl-furan-2-carbaldehydes (General Procedure)

A common method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki coupling reaction.[1]

- Reaction Setup: In a round-bottom flask, dissolve 5-bromofuran-2-carbaldehyde and (4-iodophenyl)boronic acid in a suitable solvent such as 1,4-dioxane.
- Catalyst and Base: Add a palladium catalyst, for example,
 bis(triphenylphosphine)palladium(II) dichloride, and an aqueous solution of a base, such as sodium carbonate.



- Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a temperature typically ranging from 80-100 °C for several hours.
- Workup: After the reaction is complete, cool the mixture and filter it to remove the catalyst.
 The organic product is then extracted using a suitable organic solvent.
- Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5-(4-iodophenyl)furan-2-carbaldehyde.

Characterization Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₀).
 - Analysis: Record ¹H and ¹³C NMR spectra to determine the chemical structure by analyzing chemical shifts, coupling constants, and integration of the signals.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.
 - Analysis: Obtain the IR spectrum to identify the characteristic functional groups present in the molecule, such as the aldehyde C=O stretch and aromatic C-H bends.
- Mass Spectrometry (MS):
 - Analysis: Use a suitable ionization technique (e.g., Electrospray Ionization ESI) to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
- Melting Point Determination:

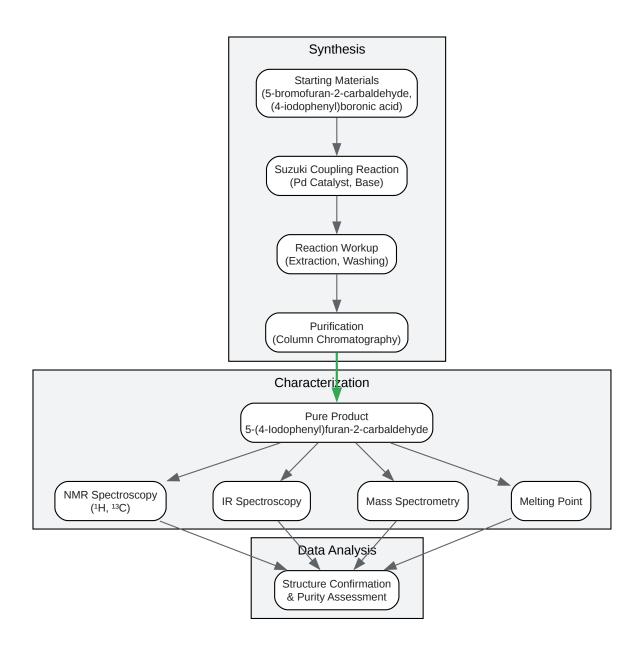


 Procedure: Use a standard melting point apparatus to determine the temperature range over which the solid compound melts. A sharp melting point range is indicative of high purity.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like **5-(4-lodophenyl)furan-2-carbaldehyde**.





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Caption: General workflow for the synthesis and characterization of **5-(4-lodophenyl)furan-2-carbaldehyde**.



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References

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